molecular formula C7H14ClNO2 B6244900 methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers CAS No. 2639463-40-2

methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers

Cat. No.: B6244900
CAS No.: 2639463-40-2
M. Wt: 179.6
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Description

Methyl 2-(2-aminocyclobutyl)acetate hydrochloride, Mixture of diastereomers: is a chemical compound with the molecular formula C7H14ClNO2. This compound is characterized by the presence of a cyclobutyl ring, an amino group, and an ester functional group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-aminocyclobutyl)acetate hydrochloride typically involves the following steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Amino Group Introduction: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.

    Esterification: The ester functional group is formed through an esterification reaction, typically involving methanol and an acid catalyst.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of methyl 2-(2-aminocyclobutyl)acetate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(2-aminocyclobutyl)acetate hydrochloride can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated compounds, substituted amines.

Scientific Research Applications

Chemistry: Methyl 2-(2-aminocyclobutyl)acetate hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is used to study the effects of cyclobutyl-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, methyl 2-(2-aminocyclobutyl)acetate hydrochloride is used in the synthesis of specialty chemicals and materials. Its reactivity and solubility properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(2-aminocyclobutyl)acetate hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The cyclobutyl ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Receptors: The compound may interact with G-protein coupled receptors or ion channels.

    Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

    Methyl 2-(2-aminocyclopropyl)acetate hydrochloride: Similar structure but with a cyclopropyl ring.

    Methyl 2-(2-aminocyclopentyl)acetate hydrochloride: Contains a cyclopentyl ring instead of a cyclobutyl ring.

    Methyl 2-(2-aminocyclohexyl)acetate hydrochloride: Features a cyclohexyl ring.

Uniqueness: Methyl 2-(2-aminocyclobutyl)acetate hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring influences its reactivity and stability, making it different from compounds with larger or smaller ring systems.

Properties

CAS No.

2639463-40-2

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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